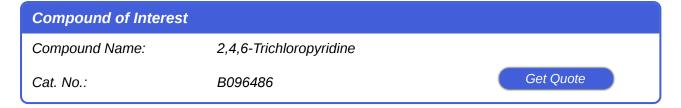


# 2,4,6-Trichloropyridine physical and chemical properties

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An In-depth Technical Guide to 2,4,6-Trichloropyridine: Physical and Chemical Properties

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and reactivity of key chemical intermediates is paramount. **2,4,6-Trichloropyridine** is a versatile chlorinated heterocyclic compound with significant applications in the synthesis of agrochemicals and pharmaceuticals.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and a visualization of its synthetic pathway and reactivity.

## **Physical and Chemical Properties**

**2,4,6-Trichloropyridine** presents as an off-white to yellow crystalline solid at room temperature.[1][2][3] It is sparingly soluble in water.[3] A summary of its key physical and chemical properties is presented in the table below for easy reference.



Property	Value	Source(s)
Molecular Formula	C5H2Cl3N	[1][4][5][6]
Molecular Weight	182.44 g/mol	[1][4][5][6]
CAS Number	16063-69-7	[1][4][5][6]
Melting Point	30 - 37 °C	[1][4][7]
Boiling Point	212.5 °C at 760 mmHg	[4][7]
Density	1.5 ± 0.1 g/cm <sup>3</sup>	[4]
Flash Point	>110 °C (>230 °F) - closed cup	[3][7]
Vapor Pressure	0.3 ± 0.4 mmHg at 25 °C	[4]
Appearance	Off-white to white crystalline solid; Light yellow powder; Yellow to yellow-brown crystalline powder	[1][2][3][7]
Purity	≥ 97%, >98.0%(GC)	[2]
Storage Conditions	2 - 8°C	[1][3]
SMILES	Clc1cc(Cl)nc(Cl)c1	
InChI	1S/C5H2Cl3N/c6-3-1-4(7)9- 5(8)2-3/h1-2H	
InChI Key	FJNNGKMAGDPVIU- UHFFFAOYSA-N	[5]

## **Chemical Reactivity and Applications**

**2,4,6-Trichloropyridine** is a valuable building block in organic synthesis, primarily utilized as an intermediate in the production of herbicides, insecticides, fungicides, and pharmaceuticals. [1] Its reactivity is characterized by the three chlorine substituents on the pyridine ring, which make it susceptible to nucleophilic substitution reactions.[7]



The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing chlorine atoms, facilitates the displacement of the chloro groups by various nucleophiles. Research has shown that in multi-halogenated pyridines like **2,4,6-Trichloropyridine**, nucleophilic attack often occurs preferentially at the 4-position.[7] However, the regioselectivity of these substitutions can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of other substituents on the ring.[7]

This compound is a key precursor for creating more complex molecules through carbon-halogen bond functionalization.[7] It can participate in various cross-coupling reactions, including:

- Suzuki Coupling
- Sonogashira Coupling
- Heck Reaction
- Buchwald-Hartwig Amination[7]

These reactions allow for the introduction of a wide range of functional groups, making **2,4,6-trichloropyridine** a versatile starting material for the synthesis of diverse chemical libraries for drug discovery and agrochemical research.[7]

# Experimental Protocols Synthesis of 2,4,6-Trichloropyridine

A common method for the synthesis of **2,4,6-trichloropyridine** involves a two-step process starting from 2,6-dichloropyridine.[7][8] The first step is the N-oxidation of 2,6-dichloropyridine, followed by chlorination of the resulting N-oxide.[7][8]

Step 1: N-O Synthesis 2,6-dichloropyridine is reacted with hydrogen peroxide in trifluoroacetic acid as a solvent, in the presence of a catalyst such as molybdenum oxide or aluminum oxide. [8] The reaction is typically carried out at 85°C for 3 to 5 hours to yield 2,6-dichloropyridine N-oxide. [7][8]

Step 2: Chlorination The intermediate, 2,6-dichloropyridine N-oxide, is then reacted with phosphorus oxychloride (POCl<sub>3</sub>) under reflux conditions for 4 to 6 hours.[7][8][9] Following the



reaction, the excess POCl<sub>3</sub> is removed under reduced pressure. The residue is poured into crushed ice and extracted with an organic solvent like petroleum ether.[9][10] The combined organic phases are dried over anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), filtered, and concentrated.[9][10] The crude product can be purified by flash column chromatography to afford **2,4,6-trichloropyridine** as colorless needles.[9][10] This process boasts high selectivity and can achieve a product purity of over 98% with a total yield exceeding 75%.[7]

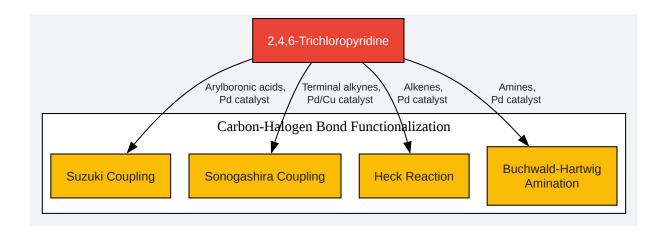
### **Visualizations**

The following diagrams illustrate the synthesis workflow and the reactivity of **2,4,6-trichloropyridine**.



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#### Synthesis of 2,4,6-Trichloropyridine Workflow



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#### Reactivity of 2,4,6-Trichloropyridine in Cross-Coupling Reactions

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